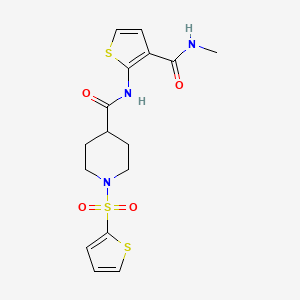
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S3 and its molecular weight is 413.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C15H16N2O3S2
- Molecular Weight : 336.43 g/mol
- Structural Features : The compound features a piperidine core, thiophene rings, and a sulfonamide group, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiophene rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperidine moiety allows for hydrogen bonding with various biological targets. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.
Antitumor Activity
Research has indicated that derivatives of thiophene-based compounds exhibit significant antitumor properties. For instance, studies evaluating similar compounds have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 13g | A549 | 0.20 ± 0.05 |
| 13g | MCF-7 | 1.25 ± 0.11 |
| 13g | HeLa | 1.03 ± 0.24 |
These compounds were identified as dual inhibitors of the PI3Kα/mTOR pathway, which is crucial in cancer cell proliferation and survival .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar compounds featuring thiophene and piperidine rings have been evaluated for their ability to inhibit bacterial growth. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiophene derivatives, including those with piperidine frameworks, and assessed their biological activities against multiple cancer cell lines. The results indicated that modifications in the thiophene substituents significantly affected their antitumor potency .
- Inhibitory Effects on Enzymes : Investigations into the enzyme inhibition profiles of related compounds revealed that they could effectively inhibit key enzymes involved in tumor growth and survival pathways, such as PI3K and mTOR .
- Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was explored through SAR studies, which highlighted that specific functional groups enhance the binding affinity to target proteins while improving pharmacological profiles.
Propiedades
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-17-15(21)12-6-10-25-16(12)18-14(20)11-4-7-19(8-5-11)26(22,23)13-3-2-9-24-13/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNCXXORAXMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














